molecular formula C10H16O B028085 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol CAS No. 103974-35-2

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol

Cat. No. B028085
CAS RN: 103974-35-2
M. Wt: 152.23 g/mol
InChI Key: OOMRPCJZHWUWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol is a chemical compound with the molecular formula C11H16O. It is also known as Menthone glycerin acetal and is commonly used in the fragrance industry. This compound has also been studied for its potential therapeutic applications due to its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol is not fully understood. However, it is believed to exert its effects through modulation of various signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate gene expression and signaling pathways involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol in lab experiments is its unique biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol. One area of interest is its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. Another area of interest is its mechanism of action, which could provide insight into the development of new drugs and therapies. Additionally, further research could explore the potential use of this compound in the food and fragrance industries.

Synthesis Methods

The synthesis of 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol can be achieved through a multi-step process. The first step involves the reaction of menthone with glycerin in the presence of an acid catalyst to form the acetal. This is followed by a purification step to remove any impurities and obtain the final product.

Scientific Research Applications

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol has been studied for its potential therapeutic applications. One study found that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study found that it has antioxidant activity and can protect against oxidative stress.

properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4-9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMRPCJZHWUWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C=CC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.